molecular formula C14H11ClO2 B1271414 2-[3-(3-chlorophenyl)phenyl]acetic Acid CAS No. 669713-83-1

2-[3-(3-chlorophenyl)phenyl]acetic Acid

Cat. No.: B1271414
CAS No.: 669713-83-1
M. Wt: 246.69 g/mol
InChI Key: YFDAOVVUFQOVHY-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)phenyl]acetic Acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a chlorinated phenyl group attached to a phenylacetic acid moiety

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for 2-[3-(3-chlorophenyl)phenyl]acetic Acid are yet to be determined.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities . This suggests that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-chlorophenyl)phenyl]acetic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzyl chloride.

    Grignard Reaction: The 3-chlorobenzyl chloride undergoes a Grignard reaction with phenylmagnesium bromide to form 3-(3-chlorophenyl)phenylmethanol.

    Oxidation: The resulting alcohol is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[3-(3-chlorophenyl)phenyl]acetic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

  • 2-chlorophenylacetic acid
  • 3-chlorophenylacetic acid
  • 4-chlorophenylacetic acid

Comparison:

  • Structural Differences: The position of the chlorine atom on the phenyl ring differentiates these compounds.
  • Chemical Properties: These compounds exhibit similar chemical properties but may differ in their reactivity and biological activity due to the position of the chlorine atom.
  • Uniqueness: 2-[3-(3-chlorophenyl)phenyl]acetic Acid is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDAOVVUFQOVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373892
Record name 2-[3-(3-chlorophenyl)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-83-1
Record name 3′-Chloro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-chlorophenyl)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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